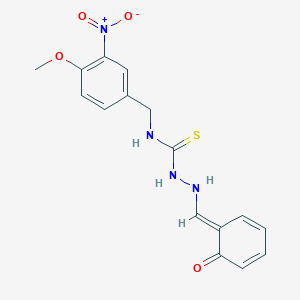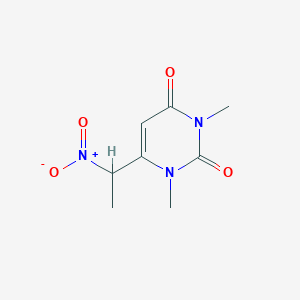
1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione, also known as DMPD, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DMPD is a pyrimidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in many fields.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione is not well understood, but it is thought to involve the reaction of the nitro group with ROS to produce a fluorescent signal. It has also been suggested that 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione may act as an antioxidant, helping to scavenge ROS and protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione has been shown to exhibit a range of biochemical and physiological effects in various experimental systems. For example, it has been shown to protect cells from oxidative stress-induced cell death, and to reduce inflammation in animal models of disease. It has also been shown to have anti-tumor activity in some cancer cell lines, although the mechanism of this effect is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione in scientific research is its ability to detect ROS with high sensitivity and specificity. It is also relatively easy to synthesize in large quantities, making it a cost-effective tool for researchers. However, one limitation of 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione is its potential toxicity, which may limit its use in certain experimental systems.
Zukünftige Richtungen
There are many potential future directions for research involving 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione. One area of interest is the development of new fluorescent probes based on the 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione scaffold, which could be used to detect other reactive species in addition to ROS. Another potential direction is the development of new 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione derivatives with improved properties, such as increased stability or reduced toxicity. Finally, further research is needed to fully understand the mechanism of action of 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione and its potential applications in various areas of scientific research.
Synthesemethoden
1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 2,4-dioxo-5-methylpyrimidine with nitroethane in the presence of a base, followed by a reduction step to yield the final product. This synthesis method has been well-established in the literature and has been used to produce 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione has been studied extensively for its potential use in a range of scientific research applications. One area of interest has been its use as a fluorescent probe for the detection of reactive oxygen species (ROS). 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione has been shown to react with ROS and produce a fluorescent signal, making it a valuable tool for researchers studying oxidative stress and related processes.
Eigenschaften
CAS-Nummer |
175795-35-4 |
|---|---|
Produktname |
1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione |
Molekularformel |
C8H11N3O4 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
1,3-dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O4/c1-5(11(14)15)6-4-7(12)10(3)8(13)9(6)2/h4-5H,1-3H3 |
InChI-Schlüssel |
ODYNGVFDPCHBJC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=O)N(C(=O)N1C)C)[N+](=O)[O-] |
Kanonische SMILES |
CC(C1=CC(=O)N(C(=O)N1C)C)[N+](=O)[O-] |
Synonyme |
2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-6-(1-nitroethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



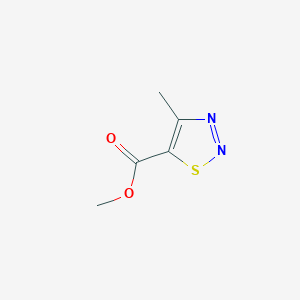
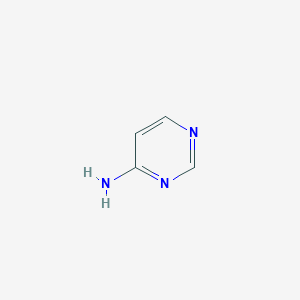
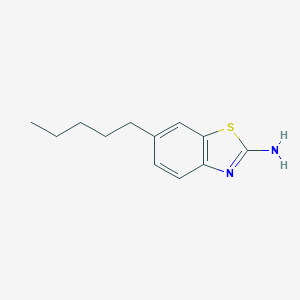
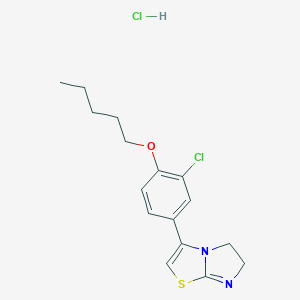
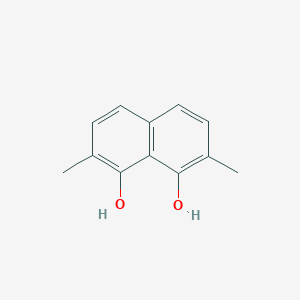
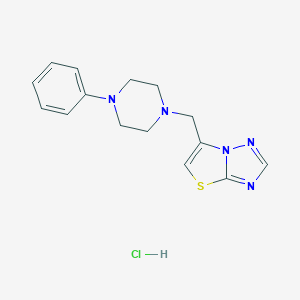
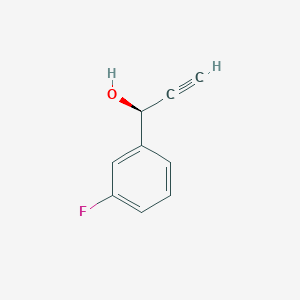
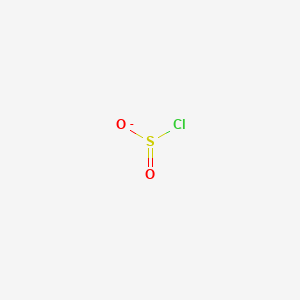
![Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI)](/img/structure/B69541.png)
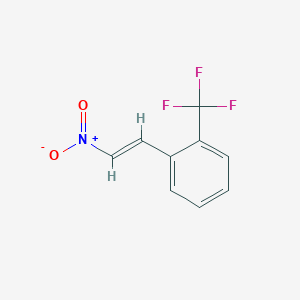
![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)
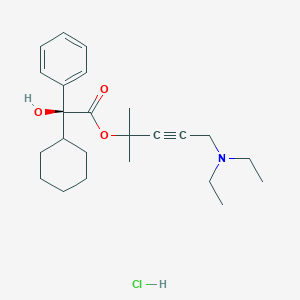
![(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B69549.png)
